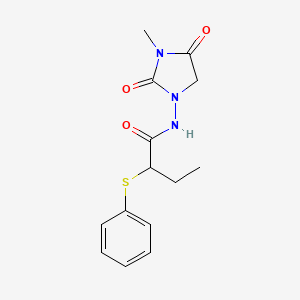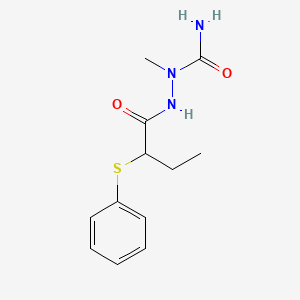![molecular formula C13H19N5OS B6962481 N-[(4-methylthiadiazol-5-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B6962481.png)
N-[(4-methylthiadiazol-5-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylthiadiazol-5-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a synthetic organic compound that features a thiadiazole ring and a pyrazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylthiadiazol-5-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization with an appropriate halide.
Formation of the Pyrazole Ring: The pyrazole ring is usually formed by the condensation of a 1,3-diketone with hydrazine or its derivatives.
Coupling of the Rings: The thiadiazole and pyrazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.
Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group in the amide can produce the corresponding amine.
Aplicaciones Científicas De Investigación
N-[(4-methylthiadiazol-5-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[(4-methylthiadiazol-5-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological activity being studied. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-nitrophenyl)acetohydrazonoyl bromide: Another thiadiazole derivative with antimicrobial properties.
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: A pyrazole derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
N-[(4-methylthiadiazol-5-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to its specific combination of a thiadiazole and a pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[(4-methylthiadiazol-5-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-8-11(10(3)18(4)16-8)5-6-13(19)14-7-12-9(2)15-17-20-12/h5-7H2,1-4H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCNCXOPMKLUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CNC(=O)CCC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6962402.png)
![2-Tert-butylsulfonyl-1-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6962408.png)

![4-ethoxy-N-[3-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B6962419.png)
![4-ethoxy-N-[4-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B6962428.png)
![3-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B6962431.png)
![[4-(oxolan-2-ylmethoxy)phenyl]-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6962437.png)
![1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B6962446.png)
![[5-(Dimethylamino)pyrazin-2-yl]-(2-pyridin-4-ylazepan-1-yl)methanone](/img/structure/B6962453.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6962456.png)
![N-[(4-ethyloxan-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B6962468.png)

![1-(3,4-dichlorophenyl)-N-[(4-methylthiadiazol-5-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B6962482.png)
![N-[(4-methylthiadiazol-5-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B6962490.png)
